molecular formula C15H10N2 B078999 9-Anthryldiazomethane CAS No. 10401-59-9

9-Anthryldiazomethane

Cat. No.: B078999
CAS No.: 10401-59-9
M. Wt: 218.25 g/mol
InChI Key: XXDVOJKRZBNPFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-Anthryldiazomethane (ADAM) is primarily used as a fluorescent labeling reagent . Its primary targets are various types of acids , including fatty acids , amino acids , bile acids , steroid acids , and prostaglandins . These acids play crucial roles in various biological processes, such as energy production, protein synthesis, bile production, hormone synthesis, and inflammation regulation, respectively.

Mode of Action

ADAM interacts with its targets (the acids) through a process known as derivatization . In this process, ADAM reacts with the carboxyl functional group of these acids under mild conditions at room temperature . This reaction results in the formation of fluorescent derivatives that can be detected using techniques like liquid chromatography .

Biochemical Pathways

The exact biochemical pathways affected by ADAM are dependent on the specific acids it interacts with. For instance, when ADAM interacts with fatty acids, it could potentially affect pathways related to lipid metabolism . Similarly, interaction with amino acids could influence protein synthesis pathways . The primary role of adam in these pathways is as adetection and measurement tool , rather than as a direct influencer or regulator .

Result of Action

The primary result of ADAM’s action is the creation of fluorescent derivatives of the targeted acids . These derivatives can be detected and measured using fluorescence detection techniques, allowing for the quantification of the targeted acids in a sample . This can be particularly useful in research and analytical settings, where accurate measurement of these acids is necessary .

Action Environment

The action of ADAM is influenced by several environmental factors. For instance, the derivatization reaction occurs at room temperature . Additionally, the stability of ADAM may be affected by storage conditions. It’s recommended to store ADAM at -20°C, away from moisture and light, to prevent decomposition . Furthermore, the solvent used (e.g., DMSO) can significantly impact the solubility of ADAM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Anthryldiazomethane typically involves the oxidation of 9-anthraldehyde hydrazone with an organic oxidant such as N-chlorosuccinimide in an organic solvent like ethyl acetate. The reaction is carried out at room temperature, and the resulting mixture is directly used as the reagent solution for derivatization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method described above can be scaled up for industrial applications. The key steps involve the synthesis of 9-anthraldehyde hydrazone, followed by its oxidation to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 9-Anthryldiazomethane primarily undergoes derivatization reactions with carboxylic acids, forming fluorescent 9-anthrylmethyl ester derivatives. This reaction enhances the detection sensitivity of the compounds when analyzed using high-performance liquid chromatography (HPLC).

Common Reagents and Conditions:

    Reagents: N-chlorosuccinimide, ethyl acetate, 9-anthraldehyde hydrazone.

    Conditions: Room temperature, organic solvent medium.

Major Products: The major products formed from the reaction of this compound with carboxylic acids are 9-anthrylmethyl ester derivatives.

Comparison with Similar Compounds

  • 9-(Diazomethyl)anthracene
  • Diazomethane derivatives

Comparison: 9-Anthryldiazomethane is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .

Properties

IUPAC Name

9-(diazomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDVOJKRZBNPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146219
Record name 9-Diazomethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10401-59-9
Record name 9-Diazomethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Diazomethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthryldiazomethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9-anthryldiazomethane interact with its target molecules?

A1: this compound functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]

Q2: What are the downstream effects of labeling a molecule with this compound?

A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives.

Q5: Can you elaborate on the performance and applications of this compound under various conditions?

A6: this compound demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: Does this compound exhibit any catalytic properties?

A7: this compound is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]

Q7: Have there been any simulations or calculations performed on this compound?

A7: While the provided research articles do not specifically mention computational studies on this compound itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.

Q8: How does modifying the structure of this compound affect its activity?

A9: While the provided papers do not extensively explore SAR for this compound, they do investigate other fluorescent derivatizing agents. For instance, substituting this compound with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []

Q9: What are the SHE considerations when working with this compound?

A9: While the papers do not specifically address SHE regulations, it's crucial to handle this compound, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.

Q10: Is there any information available regarding the PK/PD properties of this compound?

A10: The research provided focuses on this compound's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.

Q11: Has this compound been used in any cell-based assays or animal models?

A13: The focus of the research is on utilizing this compound for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q12: What are the typical analytical methods employed when using this compound?

A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with this compound derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]

Q13: Are there alternative methods for detecting this compound derivatives besides HPLC?

A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]

Q14: What is the environmental impact of this compound?

A14: The provided research primarily focuses on the analytical applications of this compound and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.

Q15: What validation parameters are essential when developing an analytical method using this compound?

A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]

Q16: How can quality control be maintained when using this compound in analytical procedures?

A16: Key aspects of quality control include using high-purity reagents, proper storage of this compound (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.

Q17: Are there any alternatives to this compound for derivatizing carboxylic acids for fluorescence detection?

A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]

Q18: What are the advantages and disadvantages of using these alternatives compared to this compound?

A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to this compound. [, ]

Q19: What types of samples have been analyzed using this compound derivatization for fatty acid profiling?

A19: this compound has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:

  • Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]
  • Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]
  • Plant Material: Cotyledons of Pharbitis nil []

Q20: What are the advantages of using this compound for prostaglandin analysis compared to other methods?

A20: this compound derivatization coupled with HPLC offers several advantages for prostaglandin analysis:

  • High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]
  • Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]
  • Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]

Q21: Can this compound be used to analyze other types of natural products besides fatty acids and prostaglandins?

A21: Yes, the research demonstrates its application in analyzing:

  • Diarrhetic Shellfish Toxins: Okadaic acid and dinophysistoxins [, , ]
  • Sterylglycosides: In commercial sesame oil []

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